molecular formula C13H17N B11959458 3-Methyl-2-phenylhexanenitrile CAS No. 26887-10-5

3-Methyl-2-phenylhexanenitrile

Cat. No.: B11959458
CAS No.: 26887-10-5
M. Wt: 187.28 g/mol
InChI Key: ZRGXBDHLUXOPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-phenylhexanenitrile is an organic compound with the molecular formula C13H17N It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a hexane chain substituted with a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylhexanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of benzyl cyanide with 3-methyl-2-bromopentane in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylhexanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-phenylhexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-2-phenylhexanenitrile exerts its effects depends on the specific context of its application. In chemical reactions, the nitrile group acts as a reactive site for various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylhexanenitrile: Similar structure but lacks the methyl substitution.

    3-Ethyl-2-methyl-5-phenylbenzoxazolium methyl sulfate: Contains a benzoxazolium ring instead of a nitrile group.

    Methyl 3-ethyl-2-iodobenzoate: Features an ester group and an iodine atom.

Uniqueness

3-Methyl-2-phenylhexanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

26887-10-5

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-methyl-2-phenylhexanenitrile

InChI

InChI=1S/C13H17N/c1-3-7-11(2)13(10-14)12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7H2,1-2H3

InChI Key

ZRGXBDHLUXOPLP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C#N)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.